molecular formula C29H42O4 B3029079 1,3-Di-O-benzyl-2-O-lauroylglycerol CAS No. 519177-07-2

1,3-Di-O-benzyl-2-O-lauroylglycerol

Cat. No. B3029079
M. Wt: 454.6 g/mol
InChI Key: HMRAWECRZFFMJY-UHFFFAOYSA-N
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Description

“1,3-Di-O-benzyl-2-O-lauroylglycerol” is a chemical compound with the molecular formula C29H42O4 . It is also known by other names such as “Glycerol 1,3-Dibenzyl Ether 2-Laurate” and "1,3-Bis(benzyloxy)isopropyl Dodecanoate" .


Molecular Structure Analysis

The molecular structure of “1,3-Di-O-benzyl-2-O-lauroylglycerol” consists of 29 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms . The systematic name for this compound is "1,3-Bis (benzyloxy)-2-propanyl laurate" .


Physical And Chemical Properties Analysis

“1,3-Di-O-benzyl-2-O-lauroylglycerol” is a clear liquid at 20°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 552.2±45.0 °C at 760 mmHg, and a flash point of 231.3±28.8 °C . The compound has a molar refractivity of 135.0±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 447.1±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Synthesis and Structure Analysis : The synthesis of 1,3-Di-O-benzyl-2-O-lauroylglycerol involves specific chemical reactions. For example, Plackett (1964) described the synthesis of a related compound, 1,3-di-O-(glycerol-3'-phosphoryl) glycerol, which could provide insights into the synthesis methods and molecular structure of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Plackett, 1964).

Biochemistry and Physiology

  • Absorption and Metabolism Studies : Åkesson et al. (1978) investigated the absorption of similar synthetic acylglycerols in rats, which could be relevant for understanding the metabolism of 1,3-Di-O-benzyl-2-O-lauroylglycerol in biological systems (Åkesson et al., 1978).

Chemical Reactions and Derivatives

  • Chemical Reactions and Derivatives : Bella, Jackson, and Walton (2004) explored the ring closures of unsaturated carbamoyl radicals derived from a related compound, providing insights into the chemical behavior and potential derivatives of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Bella, Jackson, & Walton, 2004).

Biochemical Properties and Applications

  • Understanding Biochemical Properties : Yue, Zhang, and Zhang (2006) investigated the acyl migration during the debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols, which is directly relevant to understanding the stability and reactivity of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Yue, Zhang, & Zhang, 2006).

  • Antifungal Applications : Zhang et al. (2020) studied the antifungal effects of triglycerol monolaurate synthesized by Lipozyme 435-mediated esterification. This research could indicate the potential antifungal applications of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Zhang et al., 2020).

  • Lipase-Catalyzed Synthesis : Meng et al. (2014) researched the efficient synthesis of 1,3-diacylglycerols by lipase immobilized on nano-sized magnetite particles, providing valuable information on the enzymatic synthesis methods that could be applicable to 1,3-Di-O-benzyl-2-O-lauroylglycerol (Meng et al., 2014).

  • Food Industry Applications : Agapay, Go, and Ju (2021) explored the synthesis of structured triglycerides via a bottom-up process. This research can shed light on the potential use of 1,3-Di-O-benzyl-2-O-lauroylglycerol in creating structured lipids for food or nutraceutical applications (Agapay, Go, & Ju, 2021).

properties

IUPAC Name

1,3-bis(phenylmethoxy)propan-2-yl dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-2-3-4-5-6-7-8-9-16-21-29(30)33-28(24-31-22-26-17-12-10-13-18-26)25-32-23-27-19-14-11-15-20-27/h10-15,17-20,28H,2-9,16,21-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRAWECRZFFMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659771
Record name 1,3-Bis(benzyloxy)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-O-benzyl-2-O-lauroylglycerol

CAS RN

519177-07-2
Record name 1,3-Bis(benzyloxy)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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